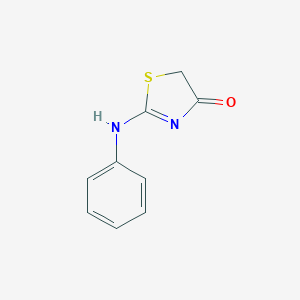

2-Phénylamino-thiazol-4-one

Vue d'ensemble

Description

OSM-S-286 est un composé appartenant à la série des aminothiénopyrimidines, qui a été exploré pour son potentiel dans le traitement du paludisme. Ce composé fait partie du projet Open Source Malaria, qui vise à développer de nouveaux médicaments antipaludiques par le biais d'une collaboration open source. La série des aminothiénopyrimidines, y compris OSM-S-286, a montré une activité prometteuse contre Plasmodium falciparum, le parasite responsable de la forme la plus grave de paludisme .

Applications De Recherche Scientifique

Antimicrobial Activity

2-Phenylamino-thiazol-4-one exhibits potent antimicrobial properties against a variety of bacterial and fungal strains. Its mechanism of action involves disrupting essential biochemical pathways within microbial cells, leading to inhibited growth.

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of 2-phenylamino-thiazol-4-one showed significant inhibitory effects against multidrug-resistant strains of Mycobacterium tuberculosis. The most effective compounds had minimum inhibitory concentrations (MIC) ranging from 0.06 to 0.25 μg/mL, indicating strong potential as antitubercular agents .

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound 7a | 0.125 | M. tuberculosis |

| Compound 8a | 0.06 | M. tuberculosis |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Various studies have synthesized thiazole derivatives that demonstrate selective cytotoxicity against cancer cell lines.

Case Study: Anticancer Activity

Research has shown that thiazole-integrated compounds exhibit promising anticancer activity against several human cancer cell lines, including glioblastoma and melanoma. One compound demonstrated an IC50 value of 23.30 mM against A549 cells, indicating its potential as a therapeutic agent .

| Compound Name | IC50 (mM) | Cancer Cell Line |

|---|---|---|

| Compound from Evren et al. | 23.30 | A549 |

| Novel Thiazole-Pyridine Hybrid | 5.71 | MCF-7 |

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, 2-phenylamino-thiazol-4-one has shown potential in other therapeutic areas such as anti-inflammatory and anticonvulsant activities.

Anticonvulsant Activity

Thiazole derivatives have been evaluated for their anticonvulsant properties in various animal models. One specific analogue exhibited a median effective dose (ED50) of 18.4 mg/kg, showcasing its efficacy in seizure models .

Pharmacokinetics and Safety

The pharmacokinetics of thiazole derivatives are influenced by the substituents on the thiazole ring. Studies indicate that these derivatives can be metabolically stable with low toxicity profiles in animal models, making them suitable candidates for further development.

Mécanisme D'action

Target of Action

2-Phenylamino-thiazol-4-one is a versatile compound with a wide range of biological targets. It has been found to have antimicrobial properties, indicating that its primary targets could be bacterial and fungal cells . It has also been suggested that this compound may target human mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks), which are crucial for human tumorigenesis and development . Moreover, it has been tested for its effect on Adenylate kinase .

Mode of Action

It is known that thiazole derivatives exhibit a broad extent of pharmacological and biological activities using weak interactions with receptors and enzymes in the biological system . For instance, in the case of Mnks, the compound may inhibit their activity, thereby affecting tumorigenesis .

Biochemical Pathways

The biochemical pathways affected by 2-Phenylamino-thiazol-4-one are likely to be diverse, given its wide range of biological activities. For instance, in its role as an antimicrobial agent, it may disrupt essential biochemical pathways in bacterial and fungal cells . When targeting Mnks, it may affect the MAPK signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Pharmacokinetics

The pharmacokinetics of thiazole derivatives are generally influenced by the nature and position of the substituents on the thiazole ring .

Result of Action

The result of the action of 2-Phenylamino-thiazol-4-one can vary depending on its target. As an antimicrobial agent, it can inhibit the growth of bacterial and fungal cells . When targeting Mnks, it may inhibit tumorigenesis . It has also been suggested that this compound may have an effect on Adenylate kinase .

Analyse Biochimique

Biochemical Properties

2-Phenylamino-thiazol-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the thiazole ring, which is highly reactive due to an acidic proton at C-2 . This makes 2-Phenylamino-thiazol-4-one a key player in the synthesis of a wide range of new chemical compounds .

Cellular Effects

The effects of 2-Phenylamino-thiazol-4-one on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, certain derivatives of 2-Phenylamino-thiazol-4-one have been found to exhibit potent inhibitory activity against Mnk2, a kinase crucial for human tumourigenesis and development .

Molecular Mechanism

At the molecular level, 2-Phenylamino-thiazol-4-one exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, certain derivatives of 2-Phenylamino-thiazol-4-one have been found to reduce the expression level of the anti-apoptotic protein Mcl-1, promoting apoptosis in acute myeloid leukemia cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenylamino-thiazol-4-one can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Phenylamino-thiazol-4-one can vary with different dosages in animal models. For instance, one study found that a certain analogue displayed the most activity, with a median effective dose (ED 50) of 18.4 mg/kg and a median toxic dose (TD 50) of 170.2 mg/kg .

Metabolic Pathways

2-Phenylamino-thiazol-4-one is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, 2-Phenylamino-thiazol-4-one is transported and distributed through various mechanisms. This could involve interaction with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'OSM-S-286 implique la construction de l'échafaudage de la thiénopyrimidine, suivie de l'introduction de divers substituants pour améliorer son activité biologique. La voie de synthèse commence généralement par la préparation du matériau de départ du thiophène, qui est ensuite soumis à une série de réactions pour former le noyau de la thiénopyrimidine. Les étapes clés de la synthèse comprennent l'halogénation, l'amination et les réactions de couplage de Suzuki .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour OSM-S-286 ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle des procédures de synthèse en laboratoire. Cela nécessiterait l'optimisation des conditions de réaction, des procédés de purification et des mesures de contrôle qualité afin de garantir la production cohérente d'OSM-S-286 de haute pureté.

Analyse Des Réactions Chimiques

Types de réactions

OSM-S-286 subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur l'échafaudage de la thiénopyrimidine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la thiénopyrimidine substituée, qui peuvent être évalués plus avant pour leur activité biologique.

Applications de la recherche scientifique

Chimie : Le composé sert d'échafaudage précieux pour le développement de nouvelles entités chimiques avec des applications thérapeutiques potentielles.

Biologie : OSM-S-286 a montré une activité significative contre Plasmodium falciparum, ce qui en fait un candidat prometteur pour le développement de médicaments antipaludiques.

Médecine : La capacité du composé à inhiber la croissance des parasites du paludisme le positionne comme un traitement potentiel du paludisme.

Industrie : OSM-S-286 peut être utilisé comme composé de tête pour le développement de nouveaux médicaments antipaludiques, contribuant aux efforts de l'industrie pharmaceutique pour lutter contre le paludisme

Mécanisme d'action

OSM-S-286 exerce ses effets en inhibant l'activité de l'asparagine tRNA synthétase de Plasmodium falciparum. Cette enzyme est essentielle à la synthèse des protéines chez le parasite du paludisme. En inhibant cette enzyme, OSM-S-286 perturbe la synthèse des protéines, conduisant à la mort du parasite. Le mécanisme d'action du composé implique la formation d'un adduit covalent avec l'enzyme, bloquant efficacement son activité .

Comparaison Avec Des Composés Similaires

Composés similaires

OSM-S-106 : Un autre composé de la série des aminothiénopyrimidines, connu pour son activité antipaludique puissante.

TCMDC-135294 : Un composé structurellement apparenté ayant une activité biologique similaire.

Unicité d'OSM-S-286

OSM-S-286 est unique en raison de son motif de substitution spécifique sur l'échafaudage de la thiénopyrimidine, qui améliore son activité contre Plasmodium falciparum. La capacité du composé à former un adduit covalent avec l'enzyme cible le distingue des autres composés similaires, offrant un mécanisme d'action distinct .

Activité Biologique

2-Phenylamino-thiazol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

2-Phenylamino-thiazol-4-one has been shown to possess various biological activities, primarily including antimicrobial , antitumor , and anticonvulsant effects. Its efficacy in these areas stems from its ability to interact with multiple biological targets, leading to significant physiological effects.

Antimicrobial Properties

Research indicates that 2-Phenylamino-thiazol-4-one exhibits potent antimicrobial activity against a range of bacterial and fungal strains. The compound's mechanism involves disrupting essential biochemical pathways in microbial cells, which can lead to cell death or growth inhibition.

Table 1: Antimicrobial Activity of 2-Phenylamino-thiazol-4-one

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 12.5 µg/mL | |

| Staphylococcus aureus | 6.25 µg/mL | |

| Candida albicans | 15 µg/mL |

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies reveal that it can induce apoptosis in cancer cells, particularly in liver carcinoma (HepG2) cells. The mechanism involves cell cycle arrest and modulation of apoptotic pathways.

Case Study: HepG2 Cell Line

In a study assessing the effects of 2-Phenylamino-thiazol-4-one on HepG2 cells, it was found that the compound significantly inhibited cell proliferation with an IC50 value of approximately 8 µM. The treatment resulted in increased cell population in the S phase, indicating a blockade in the cell cycle progression.

Table 2: Antitumor Activity Against HepG2 Cells

| Treatment Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 2 | 85 | - |

| 4 | 65 | - |

| 8 | 30 | ~8 |

Anticonvulsant Activity

Preliminary research suggests that derivatives of thiazole compounds, including 2-Phenylamino-thiazol-4-one, exhibit anticonvulsant properties. These compounds have been evaluated for their effectiveness in seizure models.

Findings from Anticonvulsant Studies

A study on thiazole derivatives demonstrated significant anticonvulsant activity with median effective doses lower than standard medications like ethosuximide. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring enhance anticonvulsant effects.

The biological activity of 2-Phenylamino-thiazol-4-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, inhibiting their activity and disrupting metabolic pathways.

- Receptor Modulation : It binds to specific receptors, altering cellular signaling pathways.

- Gene Expression Alteration : Changes in gene expression patterns have been observed upon treatment with this compound, impacting cellular functions.

The pharmacokinetics of thiazole derivatives are influenced by their chemical structure, particularly the substituents on the thiazole ring. Factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) are critical for understanding the efficacy and safety profile of these compounds.

Table 3: Pharmacokinetic Properties

| Property | Description |

|---|---|

| Solubility | Soluble in water and organic solvents |

| Bioavailability | High due to favorable absorption characteristics |

| Metabolism | Primarily hepatic; involves cytochrome P450 enzymes |

Propriétés

IUPAC Name |

2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-8-6-13-9(11-8)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGBTPGRKGQPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NC2=CC=CC=C2)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359098 | |

| Record name | 2-Phenylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17823-27-7 | |

| Record name | 2-Phenylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylamino)-4,5-dihydro-1,3-thiazol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.